![molecular formula C20H28N2O3 B3951582 4-benzyl-1-{2-[4-(methoxymethyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B3951582.png)
4-benzyl-1-{2-[4-(methoxymethyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone
Overview
Description
4-benzyl-1-{2-[4-(methoxymethyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone is a chemical compound that belongs to the class of pyrrolidinone derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mechanism of Action
The exact mechanism of action of 4-benzyl-1-{2-[4-(methoxymethyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. The compound has also been found to inhibit the growth and proliferation of cancer cells by interfering with various signaling pathways.
Biochemical and Physiological Effects:
In addition to its antitumor activity, this compound has been reported to exhibit other biochemical and physiological effects. It has been found to possess antioxidant properties, which may help to protect cells from oxidative stress. The compound has also been reported to modulate the activity of various enzymes and receptors, which may contribute to its pharmacological effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-benzyl-1-{2-[4-(methoxymethyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, the compound has some limitations for lab experiments. It is relatively expensive and difficult to synthesize, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on 4-benzyl-1-{2-[4-(methoxymethyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone. One area of interest is the development of new synthetic methods for the compound, which may make it more accessible for research purposes. Another area of interest is the investigation of the compound's potential applications in drug discovery and material science. Finally, further studies are needed to elucidate the exact mechanism of action of the compound and to explore its potential therapeutic applications in various diseases.
Scientific Research Applications
4-benzyl-1-{2-[4-(methoxymethyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been reported to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders.
properties
IUPAC Name |
4-benzyl-1-[2-[4-(methoxymethyl)piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-25-15-17-7-9-21(10-8-17)20(24)14-22-13-18(12-19(22)23)11-16-5-3-2-4-6-16/h2-6,17-18H,7-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKZATQMNJCRJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)C(=O)CN2CC(CC2=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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